3-Bromo-5-(methoxy-d3)phenol
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Overview
Description
3-Bromo-5-(methoxy-d3)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a trideuteriomethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methoxy-d3)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the trideuteriomethoxy group. One common method involves the use of 3-aminophenol, which is first diazotized and then brominated. The reaction conditions include dissolving 3-aminophenol in sulfuric acid, cooling the solution to below 10°C, and adding aqueous sodium nitrite dropwise. After the diazotization reaction, the filtrate is hydrolyzed with cuprous bromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and deuteration processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methoxy-d3)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(methoxy-d3)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methoxy-d3)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenol: Similar structure but lacks the trideuteriomethoxy group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trideuteriomethoxy group.
3-Bromo-5-methoxyphenol: Similar structure but with a methoxy group instead of a trideuteriomethoxy group.
Uniqueness
3-Bromo-5-(methoxy-d3)phenol is unique due to the presence of the trideuteriomethoxy group, which can influence its chemical and physical properties. This uniqueness makes it valuable for specific applications where deuterium labeling is required, such as in mechanistic studies and isotope tracing experiments .
Properties
IUPAC Name |
3-bromo-5-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYNYXCBBRSCY-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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